2-Pent-1-ynylaniline

描述

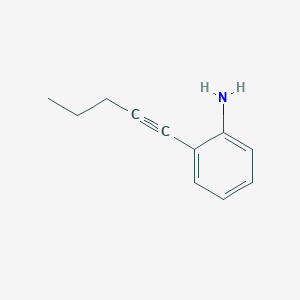

2-Pent-1-ynylaniline is an aromatic amine derivative characterized by a pent-1-ynyl substituent (-C≡C-CH2-CH2-CH3) attached to the aniline ring at the ortho (2-) position. This compound combines the reactivity of both the amino group (-NH2) and the terminal alkyne moiety, making it valuable in organic synthesis for applications such as click chemistry, ligand design, and polymer precursors.

However, the provided evidence lacks direct experimental data (e.g., melting/boiling points, molecular weight) for this compound . This gap necessitates extrapolation from structurally related compounds, as discussed below.

属性

分子式 |

C11H13N |

|---|---|

分子量 |

159.23 g/mol |

IUPAC 名称 |

2-pent-1-ynylaniline |

InChI |

InChI=1S/C11H13N/c1-2-3-4-7-10-8-5-6-9-11(10)12/h5-6,8-9H,2-3,12H2,1H3 |

InChI 键 |

NEAJPSVKPJZQBU-UHFFFAOYSA-N |

规范 SMILES |

CCCC#CC1=CC=CC=C1N |

产品来源 |

United States |

相似化合物的比较

Table 1: Key Properties of Selected Substituted Anilines

*Molecular weights in may represent catalog identifiers rather than actual values (e.g., aniline’s theoretical molecular weight is 93.13 g/mol, but 2-Ethylaniline is listed as 192).

Key Comparisons:

Substituent Effects on Reactivity: The terminal alkyne in this compound enables participation in Huisgen cycloaddition (click chemistry), a feature absent in ethyl- or methyl-substituted analogs. This property makes it uniquely suited for modular synthesis . Electron-withdrawing vs.

Physical Properties: Solubility: Methyl and ethyl substituents (e.g., 2-Ethylaniline) increase hydrophobicity, whereas the polarizable alkyne in this compound might enhance solubility in polar aprotic solvents. Stability: Steric bulk in 3,4-Dimethylaniline reduces reactivity at the amino group, whereas the linear alkyne in this compound may introduce conformational flexibility.

Synthetic Utility :

- This compound’s alkyne group allows for covalent bonding with azides or metal catalysts, enabling applications in bioconjugation and catalysis. In contrast, methyl/ethyl analogs are typically used as intermediates in dye or pharmaceutical synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。